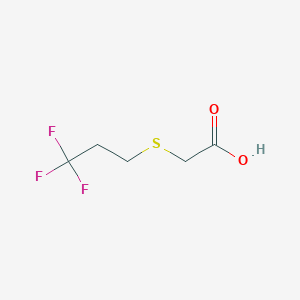

2-((3,3,3-Trifluoropropyl)thio)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,3,3-trifluoropropylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2S/c6-5(7,8)1-2-11-3-4(9)10/h1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMLMWKTDBCIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Low Temperature Free Radical Initiated Coupling

This method involves the free radical addition of 3-mercaptopropionic acid or its esters to 3,3,3-trifluoropropene under controlled low temperature conditions using a free radical initiator such as V-70 (2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)).

-

- Solvent: Inert organic solvents such as toluene, ethyl acetate, or methanol, which remain liquid below -50 °C and are inert under radical conditions.

- Temperature: Initial cooling to below -50 °C for addition of trifluoropropene, followed by warming to 0–40 °C for reaction progression.

- Initiator concentration: Typically 1–10 mole percent, with 5 mole percent preferred.

- Reaction time: Approximately 1 hour at ~50 °C to decompose residual initiator, followed by solvent removal.

-

- High regioselectivity favoring the linear isomer with a linear-to-branched ratio improved from about 10:1 to 40:1 or greater for the acid.

- Mild reaction temperatures reduce side reactions and improve selectivity.

- Scalable and reproducible.

-

- The low temperature process enhances selectivity and yield compared to traditional high temperature initiations.

- The reaction mechanism involves free radical coupling of the thiol group with trifluoropropene double bond.

| Parameter | Typical Value/Range |

|---|---|

| Initiator | V-70 (2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)) |

| Initiator concentration | 1–10 mol%, preferred 5 mol% |

| Solvent | Toluene, ethyl acetate, methanol |

| Temperature (initial) | < -50 °C |

| Reaction temperature | 0–40 °C |

| Reaction time | ~1 hour at 50 °C (post-initiation) |

| Linear:Branched ratio | Up to 40:1 (acid) |

Thiol–Ene Radical Addition Using Two-Component Initiator System

An optimized scalable synthesis of methyl 3-((3,3,3-trifluoropropyl)thio)propanoate, a close analog, was developed using thiol–ene chemistry with a two-component initiator system:

- Initiators: Benzoyl peroxide and N,N-dimethylaniline allow radical initiation at low temperatures (as low as -15 °C).

- Reaction Mode: Semibatch operation to control addition and improve selectivity.

- Outcome: Achieved 91% yield and 90:1 selectivity favoring the linear product, significantly better than previous methods using azobisisobutyronitrile (AIBN) which gave 78% yield and 11:1 selectivity.

- Benefits: Reduced need for complex purification, lower cost, and better control of regioselectivity.

| Parameter | Value/Notes |

|---|---|

| Initiators | Benzoyl peroxide + N,N-dimethylaniline |

| Initiation temperature | As low as -15 °C |

| Reaction mode | Semibatch |

| Yield | 91% |

| Linear:Branched selectivity | 90:1 |

This method highlights the importance of low temperature radical initiation and controlled reagent addition to improve regioselectivity and yield.

Nucleophilic Substitution with 3-Halo-1,1,1-trifluoropropanes

Initial syntheses involved nucleophilic substitution of thiol or thiolate anions with 3-halo-1,1,1-trifluoropropanes (e.g., 3-bromo- or 3-chloro-1,1,1-trifluoropropane) to form the trifluoropropyl thioether intermediate.

- Challenges:

- 3-Bromo and 3-chloro-1,1,1-trifluoropropanes are ozone-depleting substances and thus undesirable for large scale or green chemistry applications.

- Waste iodide generated if iodides are used.

- Regioselectivity and side reactions can be problematic.

Due to environmental and regulatory concerns, this route is less favored for industrial scale synthesis.

| Method | Initiator(s) / Reagents | Temperature Range | Solvent(s) | Yield (%) | Linear:Branched Ratio | Notes |

|---|---|---|---|---|---|---|

| Low Temp Free Radical Coupling | V-70 (2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)) | < -50 °C to 40 °C | Toluene, ethyl acetate, methanol | ~80-90 | Up to 40:1 | Improved regioselectivity, mild conditions |

| Thiol–Ene Radical Addition (Two-Component Initiator) | Benzoyl peroxide + N,N-dimethylaniline | -15 °C | Organic solvents | 91 | 90:1 | Scalable, cost-effective, excellent selectivity |

| Nucleophilic Substitution | 3-Halo-1,1,1-trifluoropropanes + thiolates | Ambient to reflux | Various | Variable | Variable | Environmental concerns, less selective |

- The use of low temperature radical initiators such as V-70 or benzoyl peroxide/N,N-dimethylaniline systems is critical to controlling regioselectivity and improving yields.

- Radical thiol–ene chemistry is effective for introducing trifluoropropylthio groups with high selectivity.

- The choice of solvent impacts solubility and reaction kinetics; solvents must be inert and liquid at low temperatures.

- Avoiding ozone-depleting haloalkanes is important for sustainable synthesis.

- Semibatch addition techniques help control reaction kinetics and improve product distribution.

- The linear isomer is typically the desired product for downstream applications.

The preparation of 2-((3,3,3-trifluoropropyl)thio)acetic acid is most effectively achieved via low temperature free radical initiated thiol–ene coupling of 3-mercaptopropionic acid with 3,3,3-trifluoropropene. Advances in radical initiator systems, particularly the use of two-component initiators allowing initiation at sub-ambient temperatures, have significantly improved the regioselectivity and yield of the linear product. These methods align well with green chemistry principles by minimizing hazardous reagents and improving process efficiency. Alternative nucleophilic substitution methods, while historically used, are less favored due to environmental and selectivity issues.

Analyse Chemischer Reaktionen

Types of Reactions: 2-((3,3,3-Trifluoropropyl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that 2-((3,3,3-Trifluoropropyl)thio)acetic acid exhibits significant antimicrobial properties. Research has shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting its role in combating resistant bacterial infections .

Pharmaceutical Synthesis

The compound is also utilized in the synthesis of novel pharmaceuticals. It serves as a building block for creating more complex molecules with therapeutic potential. Notably, it has been involved in the synthesis of nucleotide analogs that can act as inhibitors for certain enzymes involved in cancer pathways. The modification of nucleosides with this compound has shown promise in enhancing the efficacy of antiviral drugs .

Agricultural Applications

Pesticide Development

this compound has been explored as an active ingredient in pesticide formulations. Its unique chemical structure allows it to interact effectively with plant systems, enhancing pest resistance and promoting plant health. A patent outlines methods for incorporating this compound into pesticide formulations to improve their effectiveness against a range of agricultural pests .

Herbicide Properties

The compound has also been investigated for its herbicidal properties. Studies suggest that it can inhibit specific metabolic pathways in plants, leading to effective weed control without harming crop yields. This application is particularly relevant in sustainable agriculture practices where minimizing chemical use is crucial .

Material Science

Fluorinated Polymers

In material science, this compound is being studied for its potential to enhance the properties of fluorinated polymers. These materials are known for their chemical resistance and thermal stability. Incorporating this compound into polymer matrices can improve their mechanical properties and resistance to degradation under harsh environmental conditions .

Coatings and Adhesives

The compound's unique properties make it suitable for developing advanced coatings and adhesives with enhanced performance characteristics. Research indicates that coatings formulated with this acid exhibit improved adhesion and durability compared to conventional formulations.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Agricultural Applications of this compound

Wirkmechanismus

The mechanism of action of 2-((3,3,3-Trifluoropropyl)thio)acetic acid involves its interaction with molecular targets through the trifluoropropyl group and the thioacetic acid moiety. The trifluoropropyl group enhances the compound’s lipophilicity and metabolic stability, while the thioacetic acid moiety can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

- 2-((3,3,3-Trifluoropropyl)thio)propanoic acid

- 2-((3,3,3-Trifluoropropyl)thio)butanoic acid

- 2-((3,3,3-Trifluoropropyl)thio)pentanoic acid

Comparison: 2-((3,3,3-Trifluoropropyl)thio)acetic acid is unique due to its specific combination of the trifluoropropyl group and the thioacetic acid moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds .

Biologische Aktivität

2-((3,3,3-Trifluoropropyl)thio)acetic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a trifluoropropyl group attached to a thiol functional group, which may influence its reactivity and interaction with biological systems. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can affect the compound's bioactivity.

Antimicrobial Activity

Research indicates that compounds with thiol groups exhibit significant antimicrobial properties. The thioether moiety in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions. A study on similar thiol-containing compounds demonstrated their effectiveness against various bacterial strains, suggesting a potential for this compound in antimicrobial applications .

Anticancer Activity

The anticancer potential of this compound has not been extensively documented; however, related compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For instance, thioether derivatives have been explored for their ability to induce apoptosis in cancer cells through various mechanisms including oxidative stress and modulation of signaling pathways .

The proposed mechanisms by which thiol-containing compounds exert their biological effects include:

- Reactive Oxygen Species (ROS) Generation : Thiol groups can participate in redox reactions that lead to increased ROS levels, contributing to cytotoxicity in cancer cells.

- Enzyme Inhibition : The unique structure may allow for the inhibition of specific enzymes involved in cellular metabolism or signaling pathways.

- Membrane Disruption : The lipophilic nature of the trifluoropropyl group may facilitate interactions with lipid membranes, leading to disruption of microbial or cancer cell integrity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thioether compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains .

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that thioether derivatives could reduce cell viability in leukemia cell lines by up to 50% at concentrations around 200 µM. The mechanism was attributed to ROS-mediated apoptosis .

Data Table: Biological Activity Summary

Q & A

What are the established synthetic routes for 2-((3,3,3-Trifluoropropyl)thio)acetic acid, and what are the critical parameters influencing yield and purity?

Answer:

The compound can be synthesized via radical-initiated thiol-ene reactions or nucleophilic substitution. A patent describes low-temperature free radical-initiated processes for analogous trifluoropropylthio propionic acids, where temperature control (<50°C) and stoichiometric ratios of reactants (e.g., trifluoropropyl thiol to acrylic acid derivatives) are critical to minimize side reactions . Purification often involves fractional distillation or crystallization under inert atmospheres to prevent oxidation of the thioether group. Yield optimization requires careful monitoring of reaction time and catalyst selection (e.g., azobisisobutyronitrile for radical initiation).

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

- NMR Spectroscopy : NMR is essential for identifying trifluoropropyl environments (δ ≈ -60 to -70 ppm for CF groups). NMR will show a singlet for the acetic acid -CH- group (δ ~3.8 ppm) and multiplet signals for the trifluoropropyl chain .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M-H] at m/z 232.02 for CHFOS) and fragmentation patterns indicative of thioether cleavage.

- IR Spectroscopy : Strong absorption at ~1700 cm (C=O stretch) and 2550 cm (S-H stretch, if present in intermediates).

How can researchers resolve discrepancies in biological activity data observed for thioacetic acid derivatives across different experimental models?

Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. growth-promoting effects) may arise from assay conditions or model-specific metabolic pathways. Strategies include:

- Standardized Assay Protocols : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and solvent controls (DMSO concentration ≤1%) to reduce variability .

- Metabolomic Profiling : Compare metabolite changes in treated vs. untreated models to identify off-target effects .

- Dose-Response Curves : Establish EC/IC values across multiple concentrations to differentiate true activity from cytotoxicity .

What strategies are recommended for modifying the thioacetic acid moiety to enhance target specificity in pharmacological applications?

Answer:

- Bioisosteric Replacement : Substitute the thioether sulfur with sulfone (-SO-) to improve metabolic stability while retaining hydrogen-bonding capacity .

- Side-Chain Functionalization : Introduce hydrophilic groups (e.g., sodium salts) to enhance water solubility, as demonstrated in quinolinylthioacetic acid derivatives used in plant growth studies .

- Hybridization : Combine the thioacetic acid core with pharmacophores like quinoline (for antimalarial activity) or triazole (for antifungal effects) to exploit dual mechanisms .

What are the known biological targets or pathways affected by this compound derivatives, based on current literature?

Answer:

- Antiplatelet Activity : Derivatives like cangrelor inhibit the P2Y purinoceptor, blocking ADP-induced platelet aggregation via competitive binding to the receptor’s hydrophobic pocket .

- Plant Growth Modulation : Sodium salts of quinolinylthioacetic acid alter auxin signaling, enhancing root development in Paulownia clones at 10–50 μM concentrations .

- Fungal CYP51 Inhibition : Triazole-thioacetic acid hybrids disrupt ergosterol biosynthesis in Candida albicans by binding to lanosterol 14α-demethylase .

How does the introduction of the trifluoropropyl group influence the physicochemical properties and reactivity of thioacetic acid derivatives compared to non-fluorinated analogs?

Answer:

- Lipophilicity : The CF group increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .

- Acidity : The electron-withdrawing effect of CF lowers the pK of the acetic acid group (pK ~2.5 vs. ~4.7 for non-fluorinated analogs), favoring ionization at physiological pH .

- Metabolic Stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .

What are the recommended handling and storage protocols for this compound to ensure experimental reproducibility?

Answer:

- Storage : Store under argon at -20°C in amber glass vials to prevent photodegradation and moisture absorption .

- Handling : Use gloves and fume hoods due to potential skin irritation. Neutralize spills with 5% sodium bicarbonate before disposal .

- Stability Testing : Monitor purity via HPLC every 6 months; degradation products (e.g., disulfides) elute earlier than the parent compound under reverse-phase conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.